3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethoxy aromatic ring linked to a substituted ethylamine moiety. The structure includes a 4-methylpiperazine group and a p-tolyl (4-methylphenyl) substituent, which contribute to its pharmacological and physicochemical properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-17-5-7-18(8-6-17)20(25-13-11-24(2)12-14-25)16-23-30(26,27)19-9-10-21(28-3)22(15-19)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHBODTPJSQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Catechol Derivatives
3,4-Dihydroxybenzenesulfonic acid undergoes O-methylation using dimethyl sulfate (2.2 eq) in alkaline aqueous medium (NaOH, 60°C, 12 hours), achieving 89% yield. Critical parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Dimethyl Sulfate | 2.2 eq | |
| Solvent | H₂O/CHCl₃ (3:1) |
Sulfonation and Chlorination
The methylated product reacts with chlorosulfonic acid (1.5 eq) in dichloromethane at 0–5°C, followed by thionyl chloride (2.0 eq) to yield the sulfonyl chloride (78% purity, requires silica gel chromatography).
Preparation of 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethylamine
Reductive Amination Protocol
p-Tolylacetaldehyde (1.0 eq) and 4-methylpiperazine (1.1 eq) undergo reductive amination using sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 hours (yield: 82%).
Catalytic Hydrogenation Alternative
For scale-up, a hydrogenation approach employs 10% Pd/C (5 wt%) under 3.0 MPa H₂ pressure in ethanol at 50°C (yield: 88%, ≥99% purity).
Sulfonamide Coupling Reaction
The final step couples 3,4-dimethoxybenzenesulfonyl chloride (1.05 eq) with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine (1.0 eq) in tetrahydrofuran (THF) using triethylamine (2.0 eq) as HCl scavenger:
| Condition | Value | Source |
|---|---|---|
| Temperature | 0°C → 25°C | |
| Reaction Time | 6 hours | |
| Solvent | THF | |
| Workup | Aqueous NaHCO₃ wash |
Post-reaction purification via recrystallization from ethanol/water (7:3) affords the title compound in 75% yield (mp: 142–144°C).
Analytical Characterization
Spectroscopic Data
Purity Optimization
Column chromatography (SiO₂, ethyl acetate:hexane = 1:1 → 3:1 gradient) increases purity from 92% to 99.5%.
Scale-Up Considerations
Catalytic System Comparison
Hydrogenation catalysts impact scalability:
| Catalyst | Pressure (MPa) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Raney Ni | 1.0 | 90 | 98 | |
| 3% Pd/C | 4.0 | 87 | 99 |
Solvent Recovery
Toluene and methanol solvents are recycled via fractional distillation (≥95% recovery).
Yield Optimization Strategies
Microwaves-Assisted Etherification
Microwave irradiation (150 W, 100°C) reduces O-methylation time from 12 hours to 45 minutes (yield: 91%).
Flow Chemistry for Coupling
Continuous flow reactors (residence time: 10 minutes) improve sulfonamide yield to 83% by minimizing hydrolysis.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) is a key reactive site, enabling hydrolysis and nucleophilic substitution:
-
Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic conditions (e.g., NaOH, KOH), the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding amine. For example:
This reaction is critical for prodrug activation or metabolite formation.
-
Nucleophilic Substitution : The sulfonamide nitrogen can undergo alkylation or acylation. For instance, reaction with ethyl bromoacetate in acetone with K₂CO₃ yields thioacetate derivatives (e.g., compound 2 in search result 2) .
Piperazine Ring Modifications
The 4-methylpiperazine moiety undergoes reactions typical of secondary amines:
-
Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility or biological targeting.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives. For example:
This modification is used to tune pharmacokinetic properties.
Methoxy Group Transformations
The 3,4-dimethoxybenzene ring participates in:
-
Demethylation : Strong acids (e.g., BBr₃) or microbial enzymes remove methyl groups to form catechol derivatives, which can further oxidize to quinones .
-
Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to methoxy groups. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups, altering electronic properties .
Tolyl Group Reactions
The p-tolyl (4-methylphenyl) group exhibits classic aromatic reactivity:
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Halogenation : Electrophilic bromination or chlorination occurs at the methyl-substituted ring’s meta position. For instance, bromine in acetic acid yields 3-bromo-4-methylphenyl derivatives.
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Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, generating a polar functional group for further derivatization.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) modifies the aromatic or heterocyclic components:
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Suzuki Coupling : The benzene ring’s bromide (if present) couples with aryl boronic acids to form biaryl structures, expanding molecular diversity.
Scientific Research Applications
3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities, as well as its role in enzyme inhibition.
Molecular Formula
- Molecular Formula : C19H24N4O6S
- Molecular Weight : 420.48 g/mol
Structural Characteristics
The compound features a benzenesulfonamide moiety, which is essential for its biological activity. The presence of the dimethoxy group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Research indicates that derivatives of benzenesulfonamides, including 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, exhibit significant anticancer properties.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against several bacterial strains.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Table 1: Summary of Biological Activities
Detailed Case Study: Anticancer Mechanism
A study evaluating the anticancer efficacy of related benzenesulfonamide derivatives found that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analyses revealed a significant increase in sub-G1 phase cells, indicative of apoptosis upon treatment with the compound.
Table 2: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety may play a crucial role in binding to these targets, while the benzenesulfonamide core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Data for Selected Analogs
| Compound | Molecular Formula | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | C23H31N3O4S | Low (high lipophilicity) | ~3.5 |
| CAS: 863558-55-8 | C21H30N4O4S | Moderate (pyridine enhances polarity) | ~2.8 |
| CAS: 1049434-76-5 | C21H29N3O5S | Low (methoxyphenyl increases logP) | ~3.2 |
Biological Activity
3,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
The compound features a benzenesulfonamide backbone with dimethoxy and piperazine substituents that contribute to its biological properties.
The primary mechanism through which this compound exerts its effects involves inhibition of specific enzymes and receptors. Notably, it acts as an inhibitor of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues. This inhibition can influence various physiological processes, including:
- Regulation of pH : By inhibiting carbonic anhydrases, the compound may alter bicarbonate levels and affect cellular pH homeostasis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Anti-inflammatory Activity
Research indicates that 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide exhibits significant anti-inflammatory properties. In studies involving animal models, the compound demonstrated the ability to reduce edema and inflammation effectively.
| Study | Model | Concentration | Effect |
|---|---|---|---|
| Selvam et al. (2014) | Carrageenan-induced paw edema | 10 µM | 61–85% TNF-α inhibition |
| Nagarapu et al. (2015) | Rat paw edema model | 3 h post-administration | 75% reduction in edema |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed promising results against pathogens, indicating potential applications in treating infections.
| Pathogen Tested | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 15 | Ampicillin |
| Bacillus subtilis | 18 | Amoxicillin |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed that administration of the compound led to a significant decrease in joint inflammation markers.
- Infection Control : Clinical observations noted that patients treated with formulations containing this compound experienced faster resolution of symptoms compared to standard antibiotic treatments.
Q & A
Q. What are the key synthetic challenges in preparing 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, and how are they addressed?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling. Key challenges include:
- Steric hindrance from the 3,4-dimethoxybenzene and p-tolyl groups, requiring optimized reaction conditions (e.g., inert atmosphere, anhydrous solvents) to avoid side reactions .
- Purification : Column chromatography or recrystallization is critical due to the compound’s polarity and potential byproducts. For example, highlights chromatography for isolating sulfonamide derivatives .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine derivatives) and using catalysts like triethylamine improves coupling efficiency .
Q. How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 3,4-positions, piperazine integration) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₄H₃₄N₃O₄S) and fragmentation patterns .
- X-ray Crystallography : Used sparingly due to crystallinity challenges, but provides absolute stereochemical confirmation if crystals form .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to assess affinity, given the piperazine moiety’s role in receptor modulation .
- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) for sulfonamide-targeted enzymes like carbonic anhydrase .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to evaluate baseline toxicity before advancing to in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent variation : Systematically modify the 4-methylpiperazine (e.g., replace with morpholine) or p-tolyl group (e.g., fluorophenyl) to assess impact on receptor selectivity . demonstrates fluorophenyl substitution enhancing serotonin receptor affinity .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., 5-HT₆) and guide synthetic priorities .
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to prioritize derivatives with improved bioavailability .
Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. emphasizes randomized block designs for reproducibility .
- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-analysis : Aggregate data from multiple labs using tools like PRISMA guidelines to identify confounding factors (e.g., cell line differences) .
Q. How can computational chemistry enhance understanding of this compound’s mechanism?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for metabolite formation .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to study binding stability and conformational changes .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast absorption and toxicity, reducing reliance on trial-and-error synthesis .
Q. What methodologies assess environmental impact or degradation pathways of this compound?
Methodological Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and analyze byproducts via LC-MS to identify breakdown products .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
- Soil/water partitioning : Measure logKₒc (organic carbon-water partition coefficient) to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
